molecular formula C17H16N2OS B5403626 N-(2-cyanophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(2-cyanophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B5403626
M. Wt: 296.4 g/mol
InChI Key: RZJAJTVJHPYPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as CTB, is a synthetic compound that has been widely studied for its potential use in scientific research. CTB is a member of the benzothiophene family, which has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In

Mechanism of Action

The mechanism of action of CTB is not well understood, but it is believed to involve the binding of the compound to specific receptors on the surface of neurons. CTB has been shown to bind to a variety of receptors, including the GABA(A) receptor, the NMDA receptor, and the AMPA receptor. The binding of CTB to these receptors can modulate neuronal activity, leading to changes in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
CTB has been shown to have a variety of biochemical and physiological effects. In addition to its role as a neuronal tracer, CTB has been shown to have anti-inflammatory and anti-cancer effects. CTB has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults. CTB has also been shown to modulate the activity of immune cells, suggesting that it may have potential as an immunomodulatory agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTB is its ability to selectively label neurons and trace neural pathways. CTB is taken up by neurons and transported along axons, allowing researchers to map the connections between different regions of the brain. CTB is also relatively easy to synthesize and purify, making it a useful tool for scientific research. However, CTB does have some limitations. For example, it is not suitable for use in live animals, as it requires fixation and staining to visualize the labeled neurons. CTB also has a relatively short half-life, limiting its use in long-term experiments.

Future Directions

There are several areas of future research that could be explored using CTB. One potential direction is the development of new methods for visualizing and analyzing the labeled neurons. For example, new imaging techniques could be developed to allow for the visualization of labeled neurons in live animals. Another potential direction is the use of CTB to study the effects of drugs and other interventions on neural activity. CTB could be used to investigate the mechanisms underlying the therapeutic effects of drugs, as well as to identify potential targets for drug development. Finally, CTB could be used to study the role of specific neural pathways in various physiological and pathological conditions, such as addiction, depression, and Alzheimer's disease.

Synthesis Methods

The synthesis of CTB involves a series of chemical reactions, starting with the reaction of 2-cyanophenylboronic acid with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. The resulting intermediate is then subjected to a coupling reaction with N,N-dimethylformamide dimethyl acetal, followed by a deprotection step to yield the final product. The synthesis of CTB has been optimized to produce high yields and purity, making it suitable for scientific research applications.

Scientific Research Applications

CTB has been extensively studied for its potential use in scientific research. One of the main areas of research has been in the field of neuroscience, where CTB has been shown to be a useful tool for tracing neural pathways. CTB is taken up by neurons and transported along axons, allowing researchers to map the connections between different regions of the brain. CTB has also been used to study the distribution of neurons in various regions of the brain, as well as to investigate the effects of drugs and other interventions on neural activity.

properties

IUPAC Name

N-(2-cyanophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-11-6-7-13-14(10-21-16(13)8-11)17(20)19-15-5-3-2-4-12(15)9-18/h2-5,10-11H,6-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJAJTVJHPYPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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